molecular formula C9H12INO2S B2514383 4-iodo-N-propylbenzenesulfonamide CAS No. 403793-14-6

4-iodo-N-propylbenzenesulfonamide

Cat. No.: B2514383
CAS No.: 403793-14-6
M. Wt: 325.16
InChI Key: KGYDARINJYFOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N-propylbenzenesulfonamide is an organosulfur compound with the molecular formula C9H12INO2S and a molecular weight of 325.17 g/mol . This compound is characterized by the presence of an iodine atom attached to the benzene ring and a propyl group attached to the sulfonamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-iodo-N-propylbenzenesulfonamide typically involves the iodination of N-propylbenzenesulfonamide. One common method includes the reaction of N-propylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Iodo-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding N-substituted sulfonamide.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonyl chlorides or reduction to form sulfinamides. Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-N-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-iodo-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria, leading to their growth inhibition. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

4-Iodo-N-propylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

    4-Chloro-N-propylbenzenesulfonamide: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    N-Propylbenzenesulfonamide: Lacks the halogen atom, which may result in different chemical properties and reactivity.

    4-Iodo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propyl group. This difference in alkyl chain length can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-iodo-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYDARINJYFOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.